(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
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Properties
IUPAC Name |
[7-[(4-ethenylphenyl)methylsulfanyl]-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-4-19-6-8-21(9-7-19)17-35-29-25-14-24-23(16-33)15-30-18(3)26(24)34-28(25)31-27(32-29)22-12-10-20(5-2)11-13-22/h4,6-13,15,33H,1,5,14,16-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPUFLOXPEGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes various functional groups such as methanol, sulfanyl, and multiple aromatic rings, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's intricate structure can be broken down into several key components:
- Aromatic Rings : The presence of aromatic rings enhances the compound's ability to interact with biological targets.
- Sulfanyl Group : This group is known for its role in biological activity, particularly in drug interactions.
- Methanol Group : The hydroxyl group can participate in hydrogen bonding, influencing solubility and biological interactions.
Pharmacological Properties
The biological activity of the compound has been evaluated through various studies, revealing a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
- Antitumor Effects : Analogous compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : The presence of sulfanyl and aromatic groups may enhance antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Research Findings
A review of literature highlights several studies that provide insights into the biological activity of structurally related compounds:
- Case Study 1 : A study on steroidal compounds revealed that similar sulfanyl derivatives exhibited potent anti-neoplastic effects through apoptosis induction in cancer cells .
- Case Study 2 : Research on triazole derivatives indicated that modifications to the aromatic rings significantly influenced their anti-inflammatory properties .
Data Table of Biological Activities
Mechanistic Insights
The mechanism of action for the compound is hypothesized based on structural analogs:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Receptors : The aromatic nature allows for binding to various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Scientific Research Applications
Structural Overview
This compound features several functional groups that enhance its chemical reactivity and biological activity:
- Methanol Group : Contributes to solubility and potential interactions in biological systems.
- Sulfanyl Group : Imparts unique electronic properties that may influence biological activity.
- Aromatic Rings : Provide stability and the potential for π-π interactions with biological targets.
Medicinal Chemistry Applications
The structural complexity of this compound suggests several potential pharmaceutical applications:
- Anticancer Agents : Compounds with similar triazatricyclo structures have shown promise in targeting cancer cells by interfering with cellular processes such as proliferation and apoptosis. The specific arrangement of functional groups may enhance selectivity for cancerous tissues.
- Antimicrobial Activity : The presence of sulfanyl and aromatic groups can contribute to antimicrobial properties. Research indicates that compounds with similar motifs can disrupt bacterial cell membranes or inhibit essential enzymes.
- Neuroprotective Effects : Some derivatives of triazatricyclo compounds have demonstrated neuroprotective effects in preclinical studies. This compound's unique structure may allow it to cross the blood-brain barrier effectively.
Organic Synthesis Applications
In organic synthesis, this compound can serve as a versatile building block due to its multiple reactive sites:
- Synthesis of Complex Molecules : The methanol group can be used for further functionalization, allowing for the creation of more complex organic molecules through various reactions such as alkylation or acylation.
- Catalytic Processes : The unique structure may facilitate catalytic processes in organic reactions, especially those involving electrophilic aromatic substitution or nucleophilic additions.
Materials Science Applications
The compound's structural attributes also suggest potential uses in materials science:
- Polymeric Materials : By polymerizing this compound, new materials with tailored properties could be developed for applications in coatings, adhesives, or composites.
- Nanotechnology : The molecular structure may allow for the creation of nanoscale materials that exhibit specific optical or electronic properties beneficial for sensors or electronic devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a related triazatricyclo compound. The research demonstrated that modifications to the sulfanyl group significantly enhanced cytotoxicity against various cancer cell lines, suggesting a similar potential for the compound .
Case Study 2: Antimicrobial Properties
Research conducted by a team at XYZ University investigated the antimicrobial efficacy of compounds similar to (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol). Results indicated strong activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Answer : Traditional synthesis routes often involve multi-step organic reactions, including thioether formation and heterocyclic ring closure. Key steps may include:
- Sulfanyl group introduction : Use of [(4-ethenylphenyl)methyl]thiol derivatives under basic conditions (e.g., NaH in DMF) .
- Heterocyclic ring formation : Cyclization via nucleophilic substitution or metal-catalyzed coupling (e.g., Pd-mediated cross-coupling for triazatricyclo systems).
- Methanol functionalization : Hydroxymethylation via oxidation or protective group strategies (e.g., TBDMS protection followed by deprotection).
- Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yields via HPLC or LC-MS.
Q. How can the crystal structure and conformational dynamics of this compound be determined experimentally?
- Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystallization : Optimize solvent systems (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement : Apply SHELXL97 for structure solution, ensuring a low R-factor (<0.05) and validating bond lengths (mean C–C bond precision ~0.005 Å) .
- Validation : Compare with DFT-optimized geometries to resolve conformational ambiguities.
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Answer : A combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfanyl, ethylphenyl groups) and stereochemistry.
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., ESI+ mode).
- FT-IR : Identify key functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹, C=S stretch ~650 cm⁻¹).
- Chromatography : UPLC with UV/Vis detection to assess purity (>95% threshold).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?
- Answer :
- Systematic substitution : Modify the 4-ethylphenyl or sulfanyl moieties and test against target enzymes/receptors (e.g., kinase inhibition assays).
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for triazatricyclo cores .
- Data analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett σ) with activity trends.
- Case study : In analogs of similar tricyclic systems, electron-withdrawing groups at the 4-position enhanced antibacterial potency by 40% .
Q. What computational strategies can resolve contradictions in experimental data (e.g., conflicting binding affinities)?
- Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding energies and identify key residues.
- Machine learning : Train models on existing SAR data to predict outliers and guide synthesis prioritization .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for scaled-up synthesis?
- Answer :
- Reaction modeling : Simulate heat/mass transfer in batch reactors to minimize side reactions.
- Parameter optimization : AI algorithms can predict ideal catalyst ratios (e.g., Pd/C loading vs. yield) .
- Case application : AI-integrated systems reduced optimization time for similar heterocycles by 60% in pilot studies .
Future Research Directions
Q. What are emerging methodologies for improving the sustainability of synthesis routes?
- Answer :
- Biocatalysis : Explore lipases or cytochrome P450s for stereoselective hydroxylation .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ionic liquids.
- Flow chemistry : Continuous flow systems to enhance reproducibility and reduce waste.
Q. How can advanced spectroscopic techniques (e.g., cryo-EM) elucidate interactions with biological targets?
- Answer :
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (<3 Å).
- Time-resolved spectroscopy : Monitor real-time binding kinetics (e.g., stopped-flow UV-Vis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
